N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
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Overview
Description
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C19H24N8 and its molecular weight is 364.457. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Agents
Research on 1,2,4-triazolo[1,5-alpha]pyrimidines, a structurally related class, has revealed potential antihypertensive activities. Compounds bearing piperidine moieties, similar in context to the chemical structure , demonstrated promising in vitro and in vivo antihypertensive effects. The synthesis and biological evaluation of these compounds suggest a potential pathway for the development of new antihypertensive agents (Bayomi et al., 1999).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has been explored, highlighting the antimicrobial potential of such compounds. These derivatives, which include structural features akin to the compound of interest, showed good to moderate activities against various microorganisms. This research underscores the potential of triazole and triazolopyrimidine derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).
Cyclization Reactions and Synthesis of Heterocycles
The compound's structural relatives, such as triazolopyrimidines and tetramethyltetrahydroquinolines, have been synthesized through cyclization reactions. These processes yield new heterocyclic compounds with potential for further pharmacological investigation. The exploration of these reactions contributes to the understanding of heterocyclic chemistry and the development of novel synthetic routes for biologically active compounds (Potapov et al., 2017).
Serotonin Receptor Antagonists
Investigations into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, bearing resemblance to the target compound, have shown 5-HT2 receptor antagonist activity. These findings indicate potential applications in the development of treatments for disorders associated with the serotonin system, such as depression and anxiety (Watanabe et al., 1992).
Mechanism of Action
Triazolopyrimidines
are a class of compounds that have been found to possess a wide range of biological activities . They can act as antifungal, antitubercular, and antibacterial agents . Some triazolopyrimidines are reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators . They can also be used for the treatment of Alzheimer’s disease and insomnia .
Tetrahydroquinazolines
, on the other hand, are a class of compounds that have been found to possess significant inhibitory activity .
Properties
IUPAC Name |
5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-13-10-17(27-19(24-13)22-12-23-27)25-14-6-8-26(9-7-14)18-15-4-2-3-5-16(15)20-11-21-18/h10-12,14,25H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTDNNGJQRHPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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